molecular formula C27H23ClN2O5 B11624486 3-Ethyl 6-methyl 4-({4-[(2-chlorobenzyl)oxy]phenyl}amino)quinoline-3,6-dicarboxylate

3-Ethyl 6-methyl 4-({4-[(2-chlorobenzyl)oxy]phenyl}amino)quinoline-3,6-dicarboxylate

Cat. No.: B11624486
M. Wt: 490.9 g/mol
InChI Key: ZVGZBPPFPRYYJL-UHFFFAOYSA-N
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Description

3-Ethyl 6-methyl 4-({4-[(2-chlorobenzyl)oxy]phenyl}amino)quinoline-3,6-dicarboxylate is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups. The presence of these groups imparts specific chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 6-methyl 4-({4-[(2-chlorobenzyl)oxy]phenyl}amino)quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Amination: The amino group is introduced by reacting the intermediate with 4-[(2-chlorobenzyl)oxy]aniline under suitable conditions.

    Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol in the presence of a dehydrating agent like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Introduction of halogen atoms or other functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 3-Ethyl 6-methyl 4-({4-[(2-chlorobenzyl)oxy]phenyl}amino)quinoline-3,6-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

Medicine

Medically, derivatives of this compound are explored for their antimicrobial, antiviral, and anticancer properties. The presence of the quinoline core is known to enhance the biological activity of these derivatives.

Industry

Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in the chemical industry.

Mechanism of Action

The mechanism of action of 3-Ethyl 6-methyl 4-({4-[(2-chlorobenzyl)oxy]phenyl}amino)quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can inhibit enzymes by binding to their active sites, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline-3-carboxylate: Another quinoline derivative with similar structural features.

    2-Chlorobenzylamine: Shares the 2-chlorobenzyl group, contributing to similar reactivity.

Uniqueness

3-Ethyl 6-methyl 4-({4-[(2-chlorobenzyl)oxy]phenyl}amino)quinoline-3,6-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C27H23ClN2O5

Molecular Weight

490.9 g/mol

IUPAC Name

3-O-ethyl 6-O-methyl 4-[4-[(2-chlorophenyl)methoxy]anilino]quinoline-3,6-dicarboxylate

InChI

InChI=1S/C27H23ClN2O5/c1-3-34-27(32)22-15-29-24-13-8-17(26(31)33-2)14-21(24)25(22)30-19-9-11-20(12-10-19)35-16-18-6-4-5-7-23(18)28/h4-15H,3,16H2,1-2H3,(H,29,30)

InChI Key

ZVGZBPPFPRYYJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C(=O)OC

Origin of Product

United States

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